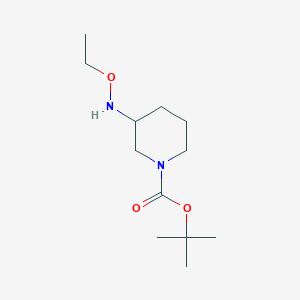

Tert-butyl 3-(ethoxyamino)piperidine-1-carboxylate

Description

tert-Butyl 3-(ethoxyamino)piperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and an ethoxyamino substituent at the 3-position of the piperidine ring. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors, protease inhibitors, and other bioactive molecules . Its structural flexibility allows for further functionalization, making it a valuable scaffold in medicinal chemistry.

Properties

Molecular Formula |

C12H24N2O3 |

|---|---|

Molecular Weight |

244.33 g/mol |

IUPAC Name |

tert-butyl 3-(ethoxyamino)piperidine-1-carboxylate |

InChI |

InChI=1S/C12H24N2O3/c1-5-16-13-10-7-6-8-14(9-10)11(15)17-12(2,3)4/h10,13H,5-9H2,1-4H3 |

InChI Key |

GMVRFNVJLHWBAE-UHFFFAOYSA-N |

Canonical SMILES |

CCONC1CCCN(C1)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(ethoxyamino)piperidine-1-carboxylate typically involves the reaction of tert-butyl piperidine-1-carboxylate with ethoxyamine. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydride or potassium carbonate, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as chromatography, is common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(ethoxyamino)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The ethoxyamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Tert-butyl 3-(ethoxyamino)piperidine-1-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent or as a building block for drug development.

Industry: It is utilized in the production of various chemicals and materials, including polymers and specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 3-(ethoxyamino)piperidine-1-carboxylate involves its interaction with specific molecular targets. The ethoxyamino group can form hydrogen bonds and other interactions with target molecules, influencing their activity. The piperidine ring provides structural stability and contributes to the compound’s overall reactivity.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

*Calculated based on molecular formula C₁₂H₂₃N₂O₃.

Biological Activity

Tert-butyl 3-(ethoxyamino)piperidine-1-carboxylate is a compound of significant interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article delves into the synthesis, biological properties, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C13H23N2O3

- Molecular Weight : 255.34 g/mol

The presence of the ethoxyamino group is pivotal for its biological activity, influencing both pharmacokinetics and pharmacodynamics.

Synthesis

The synthesis of this compound involves several steps, typically starting from piperidine derivatives. The reaction conditions and reagents used can vary, but a common method includes:

- Formation of the Piperidine Ring : Utilizing piperidine as a starting material.

- Introduction of the Ethoxyamino Group : This can be achieved through nucleophilic substitution reactions.

- Carboxylation : The tert-butyl ester is introduced to enhance lipid solubility and bioavailability.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, studies have shown that piperidine derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .

| Compound | MIC (µg/mL) | Activity Against |

|---|---|---|

| This compound | 4 | S. aureus |

| Analogous Compound X | 8 | E. coli |

Antitubercular Activity

In a recent study focusing on piperidinothiosemicarbazones, it was found that modifications in the piperidine structure could significantly enhance antitubercular activity. Although specific data on this compound is limited, structural similarities suggest potential efficacy against Mycobacterium tuberculosis .

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Preliminary data suggest:

- Oral Bioavailability : Moderate to high due to lipophilicity.

- Half-life : Approximately 80 minutes in vivo studies indicate a favorable profile for sustained therapeutic effects .

Case Study 1: ERK5 Inhibition

In cellular assays, this compound demonstrated an IC50 value of 77 nM against ERK5 kinase activity. This suggests that it may play a role in modulating cellular signaling pathways associated with proliferation and differentiation .

Case Study 2: Cytotoxicity Assessment

Cytotoxicity tests using HaCaT cell lines revealed that at concentrations above 10 µM, the compound exhibited antiproliferative effects without significant toxicity to non-cancerous cells. The selectivity index (SI) was calculated to assess safety profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.